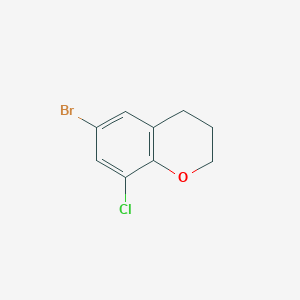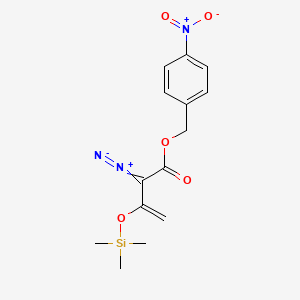
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate
概要
説明
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate: is a diazo compound that features a nitrobenzyl group and a trimethylsilyloxy group. This compound is known for its reactivity and is used in various synthetic organic chemistry applications, particularly in the synthesis of complex molecules and intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate typically involves the following steps:
Preparation of Benzyl-2-diazoacetoacetate: This is achieved by reacting benzylacetoacetate with 2-naphthalene sulfonylazide in the presence of triethylamine in acetonitrile.
Silylation: The resulting benzyl-2-diazoacetoacetate is then silylated using hexamethyldisilazane to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate has several scientific research applications:
Chemistry: It is used as a synthon in the synthesis of complex organic molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms involving diazo compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures. The nitrobenzyl group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
類似化合物との比較
Similar Compounds
p-Nitrobenzyl 2-diazoacetoacetate: Similar in structure but lacks the trimethylsilyloxy group.
Benzyl-2-diazoacetoacetate: Similar but without the nitro group.
Methyl-2-diazoacetoacetate: Similar but with a methyl group instead of the nitrobenzyl group.
Uniqueness
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate is unique due to the presence of both the nitrobenzyl and trimethylsilyloxy groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules and intermediates.
特性
分子式 |
C14H17N3O5Si |
|---|---|
分子量 |
335.39 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 2-diazo-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C14H17N3O5Si/c1-10(22-23(2,3)4)13(16-15)14(18)21-9-11-5-7-12(8-6-11)17(19)20/h5-8H,1,9H2,2-4H3 |
InChIキー |
LEMJAGHQNCSAKL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=C)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
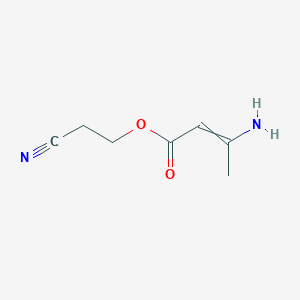
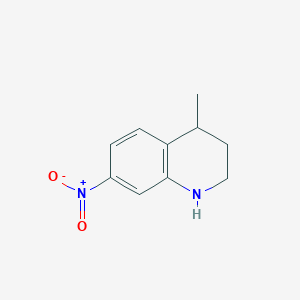

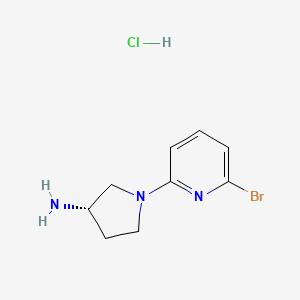
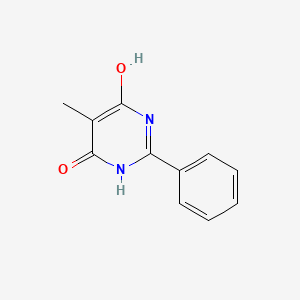
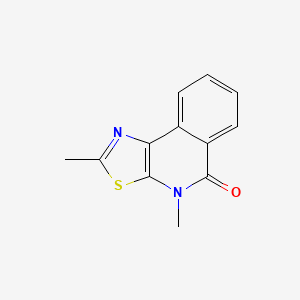

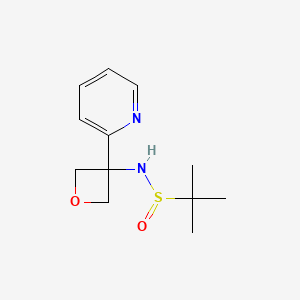


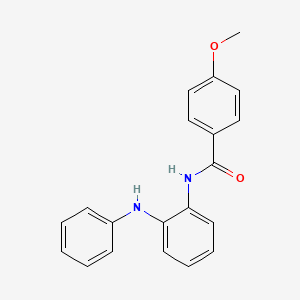
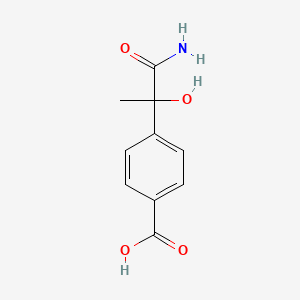
![2-[2-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]sulfanylethanol](/img/structure/B8323965.png)
